molecular formula C12H14N2O3 B13496937 Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B13496937
M. Wt: 234.25 g/mol
InChI Key: BJSQNWCMSYBQMF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of benzoic acid and contains an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with an imidazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
  • 3-Methyl-2-oxazolidinone

Uniqueness

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

InChI

InChI=1S/C12H14N2O3/c1-8-9(11(15)17-2)4-3-5-10(8)14-7-6-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16)

InChI Key

BJSQNWCMSYBQMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCNC2=O)C(=O)OC

Origin of Product

United States

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